methyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}benzoate
Description
Properties
Molecular Formula |
C18H15BrN2O3 |
|---|---|
Molecular Weight |
387.2 g/mol |
IUPAC Name |
methyl 4-[[2-(5-bromoindol-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C18H15BrN2O3/c1-24-18(23)12-2-5-15(6-3-12)20-17(22)11-21-9-8-13-10-14(19)4-7-16(13)21/h2-10H,11H2,1H3,(H,20,22) |
InChI Key |
YXDPWPKSMLZOJL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
Preparation Methods
Diazonium Salt Bromination
A method adapted from the synthesis of 5-bromo-2-chlorobenzoic acid involves diazotization followed by bromination. For indole derivatives, nitration at the 5-position, reduction to the amine, and subsequent diazotization with sodium nitrite in acidic media yield a diazonium salt. Treatment with copper(I) bromide in hydrobromic acid facilitates bromine substitution. This approach achieves moderate yields (60–70%) but requires careful control of temperature (0–5°C) to minimize side reactions.
Direct Electrophilic Bromination
Alternative protocols employ N-bromosuccinimide (NBS) in dimethylformamide (DMF) under reflux. This method selectively brominates indole at the 5-position with yields up to 85%. The reaction mechanism involves generation of bromine radicals, which preferentially attack the electron-rich C5 position of indole.
Acetylation of 5-Bromo-1H-Indole
The indole nitrogen is acetylated to form the 1-(5-bromo-1H-indol-1-yl)acetyl intermediate.
Acetyl Chloride Method
Reaction of 5-bromoindole with acetyl chloride in the presence of pyridine or triethylamine as a base achieves acetylation. Solvents such as dichloromethane or tetrahydrofuran (THF) are employed at 0–25°C, yielding the acetylated product in >90% purity. Excess acetyl chloride (1.5 equivalents) ensures complete conversion within 2–4 hours.
Microwave-Assisted Acetylation
Microwave irradiation accelerates the reaction, reducing the time to 10–15 minutes. A study on analogous acetylpyrrole derivatives demonstrated that microwave conditions (100°C, 150 W) improved yields by 15% compared to conventional heating.
Synthesis of Methyl 4-Aminobenzoate
Methyl 4-aminobenzoate serves as the benzoate precursor.
Esterification of 4-Aminobenzoic Acid
Direct esterification of 4-aminobenzoic acid with methanol in the presence of sulfuric acid (H2SO4) as a catalyst produces the methyl ester. Reaction conditions include reflux for 6–8 hours, yielding 80–85% product. Alternative methods use thionyl chloride (SOCl2) to generate the acid chloride, followed by methanol quenching, achieving yields >90%.
Purification Techniques
Crystallization from ethanol-water mixtures (1:3 ratio) removes unreacted starting material. Purity exceeding 98% is confirmed via HPLC.
Amide Coupling: Formation of the Target Compound
The final step involves coupling 1-(5-bromo-1H-indol-1-yl)acetyl chloride with methyl 4-aminobenzoate.
Acid Chloride Activation
Treatment of 1-(5-bromo-1H-indol-1-yl)acetic acid with thionyl chloride (SOCl2) in anhydrous THF generates the corresponding acid chloride. The reaction proceeds at 40–50°C for 2 hours, with excess SOCl2 (2 equivalents) ensuring complete conversion.
Coupling Agents
Condensing agents such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate amide bond formation. A study on carbazole carboxamides reported yields of 75–80% using EDC and hydroxybenzotriazole (HOBt) in DMF.
Table 1: Optimization of Coupling Conditions
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCC/HOBt | DMF | 25 | 78 |
| EDC/HCl | THF | 0–25 | 82 |
| SOCl2 (acid chloride) | Toluene | 40 | 85 |
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the indole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted indole derivatives, while hydrolysis can produce the corresponding carboxylic acid.
Scientific Research Applications
Methyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}benzoate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Biological Studies: The compound is used in studies related to cell biology and molecular mechanisms of diseases.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to the inhibition of certain cellular processes, such as cell proliferation in cancer cells, or the activation of immune responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Indole-Based Derivatives
Methyl 2-(5-Bromo-1H-indol-3-yl)acetate (CAS 117235-22-0)
- Structure : Substitution at indole C3 with an acetylated methyl ester (vs. C1 in the target compound).
- Physicochemical Properties :
5-Bromo-6-methoxy-1H-indole
- Key Difference: Methoxy substitution at C6 (vs. acetyl amino at C1 in the target).
- Bromine at C5 remains a shared feature, critical for steric and electronic effects .
Benzoate Ester Derivatives
Methyl 4-(Carbamoylamino)benzoate
- Structure: Lacks the indole moiety; features a carbamoyl amino group at the para position of benzoate.
- Biological Activity : Identified in aquaporin-3/7 inhibitor screening, highlighting the importance of the benzoate scaffold in targeting membrane proteins. The absence of the bromoindole group reduces molecular weight (194.18 g/mol ) and complexity .
Pesticide Esters (e.g., Metsulfuron Methyl Ester)
- Structure: Sulfonylurea-linked benzoate (vs. acetyl amino linkage in the target).
- Functional Role : Used as herbicides, emphasizing the versatility of benzoate esters in agrochemical design. Bromine in the target compound may confer resistance to oxidative degradation compared to chlorine/fluorine in pesticides .
Brominated Aromatic Compounds
Bromopropylate (1-Methylethyl 4-Bromo-alpha-(4-Bromophenyl)-alpha-hydroxybenzeneacetate)
Data Table: Comparative Analysis
*Estimated based on structural analogs.
Key Research Findings
- Role of Bromine: Bromine at C5 of indole enhances lipophilicity and may improve blood-brain barrier penetration compared to non-halogenated analogs .
- Metabolic Stability : Methyl benzoate esters are generally resistant to esterase hydrolysis, suggesting favorable pharmacokinetics compared to ethyl or isopropyl esters .
Biological Activity
Methyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}benzoate is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article examines its structure, synthesis, and biological effects, including antimicrobial and anticancer properties.
Structural Characteristics
This compound features a unique combination of an indole moiety, an acetylamino group, and a benzoate ester. The presence of the bromo substituent at the 5-position of the indole ring is significant, as it can enhance both the compound's reactivity and its interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multiple steps, which may include:
- Formation of the Indole Derivative : Starting from appropriate indole precursors.
- Acetylation : Introducing the acetyl group through acetic anhydride or acetyl chloride.
- Esterification : Reacting with methyl 4-aminobenzoate to form the final compound.
Industrial methods may optimize these steps for higher yields and reduced costs, potentially employing continuous flow reactors and automated purification systems.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The indole framework is known for its ability to interact with various biological targets, which may enhance its efficacy against microbial pathogens. Studies suggest that this compound could possess similar properties, warranting further investigation into its antimicrobial mechanisms.
Anticancer Activity
This compound has been evaluated for its anticancer potential. The compound's structural analogs have shown promising results in inhibiting cancer cell proliferation. For instance, related compounds have demonstrated IC50 values comparable to established anticancer drugs like doxorubicin and 5-fluorouracil .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Doxorubicin | ~0.5 | Various |
| 5-Fluorouracil | ~10 | Various |
Preliminary studies suggest that this compound may inhibit the proliferation of cancer cell lines such as MCF-7 and A549, indicating potential for further development as an anticancer agent .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through pathways involving cell cycle arrest and modulation of apoptotic proteins. Further studies are required to elucidate these mechanisms fully .
Case Studies
Several case studies have highlighted the therapeutic potential of compounds structurally similar to this compound:
- Anticancer Efficacy : A study demonstrated that derivatives of indole-based compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the indole structure can lead to enhanced activity.
- Antimicrobial Testing : Another study reported that similar compounds showed promising results against both Gram-positive and Gram-negative bacteria, reinforcing the need for further exploration of this compound's antimicrobial properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}benzoate, and how can purity be optimized?
- Methodology : A common approach involves alkylation of 5-bromoindole with a brominated ester (e.g., ethyl 4-bromobutanoate) using NaH in anhydrous DMSO, followed by purification via column chromatography or recrystallization . Purity optimization may require adjusting stoichiometry (e.g., 1.2 equivalents of NaH to minimize side reactions) and employing HPLC with a C18 column (acetonitrile/water gradient) to verify >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals indicate successful synthesis?
- Methodology :
- ¹H NMR : Look for the methyl ester singlet at δ ~3.8–3.9 ppm and the indole NH signal (δ ~10–12 ppm, exchangeable with D₂O) .
- IR : Confirm the acetylated amide C=O stretch at ~1650–1680 cm⁻¹ and ester C=O at ~1720 cm⁻¹ .
- X-ray crystallography (if crystalline): Resolve bond angles and confirm regiochemistry, as demonstrated for analogous indole derivatives .
Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity (e.g., antimicrobial or anti-inflammatory)?
- Methodology :
- Antimicrobial : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .
- Anti-inflammatory : Measure inhibition of COX-2 via ELISA or prostaglandin E₂ (PGE₂) suppression in LPS-stimulated macrophages, normalizing to celecoxib .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR signals) be resolved during structural validation?
- Methodology :
- Perform 2D NMR (COSY, HSQC) to assign ambiguous peaks. For example, overlapping aromatic signals can be deconvoluted using NOESY to confirm spatial proximity of substituents .
- High-resolution mass spectrometry (HRMS) validates molecular ion integrity, distinguishing regioisomers or hydrolysis byproducts (e.g., free carboxylic acid from ester degradation) .
Q. What strategies mitigate low yields in the acetylation step of the indole moiety?
- Methodology :
- Reaction optimization : Use a Schlenk line to exclude moisture, as trace water hydrolyzes acetylating agents.
- Catalysis : Introduce DMAP (4-dimethylaminopyridine, 0.1 equivalents) to accelerate acetylation kinetics .
- Byproduct analysis : Monitor reaction progress via TLC (silica, ethyl acetate/hexane 1:3). If acetyl migration occurs, employ protecting groups (e.g., tert-butoxycarbonyl) for the amine .
Q. How do structural modifications (e.g., halogen substitution or ester replacement) influence bioactivity?
- Methodology :
- SAR Studies : Synthesize analogs (e.g., replacing Br with Cl or substituting methyl ester with ethyl/tert-butyl). Test in parallel bioassays to correlate substituent effects with potency .
- Computational modeling : Perform docking studies (AutoDock Vina) to predict binding affinity changes in target proteins (e.g., COX-2 or bacterial topoisomerases) .
Q. How should researchers address unexpected byproducts in nucleophilic substitution reactions involving the bromoindole core?
- Methodology :
- Mechanistic analysis : Use LC-MS to identify intermediates (e.g., azide or thiocyanate derivatives from competing nucleophiles) .
- Condition screening : Vary solvents (DMF vs. THF) and temperatures to favor SN2 pathways over elimination. For example, DMF at 60°C reduces dihydroindole byproduct formation .
Q. What experimental designs are recommended for probing the compound’s stability under physiological conditions?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
